molecular formula C22H24N4O B2879847 2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide CAS No. 1251677-18-5

2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide

Cat. No. B2879847
M. Wt: 360.461
InChI Key: WAEMGPWHOJAAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer.

Scientific Research Applications

Pharmacological Potential and Therapeutic Applications

  • Antidiabetic and Hypoglycemic Activities : A study explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, revealing that modifications to meglitinide analogs, including alterations in the methoxy and piperidino groups, significantly impacted their activity. These findings underline the potential of benzamide derivatives in developing treatments for type 2 diabetes (Grell et al., 1998).

  • Serotonin Receptor Agonism : Research into benzamide derivatives bearing piperidinyl groups has demonstrated their efficacy as serotonin 4 (5-HT4) receptor agonists, impacting gastrointestinal motility. This suggests their utility in treating gastrointestinal disorders by enhancing oral bioavailability and absorption rates (Sonda et al., 2003).

Chemical Synthesis and Methodological Insights

  • Synthesis of Benzodifuranyl and Thiazolopyrimidines : A study showcased the synthesis of novel compounds derived from visnagenone and khellinone, leading to benzodifuranyl and thiazolopyrimidines with significant anti-inflammatory and analgesic properties. This research not only expands the chemical repertoire of benzamide derivatives but also suggests their potential in creating new therapeutic agents (Abu‐Hashem et al., 2020).

  • Radiosynthesis for Serotonin Receptors : The development of radioiodinated ligands for serotonin-5HT2-receptors indicates the importance of benzamide derivatives in neuropharmacology, particularly for brain imaging and studying receptor distribution (Mertens et al., 1994).

Future Directions

Piperidines and their derivatives are a significant part of the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . This suggests that there is ongoing research and development in this field, indicating potential future directions for “2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide” and similar compounds.

properties

IUPAC Name

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-15-11-12-18-20(25-17-9-4-3-5-10-17)19(14-23-21(18)24-15)22(27)26-13-7-6-8-16(26)2/h3-5,9-12,14,16H,6-8,13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEMGPWHOJAAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine

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